Lysergol

Cat. No.:

B1218730

CAS No.:

1413-67-8

M. Wt:

254.33 g/mol

InChI Key:

BIXJFIJYBLJTMK-MEBBXXQBSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

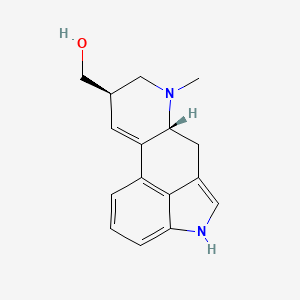

Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi and in the morning glory family of plants. Its structure is that of ergoline with a methyl group at N-6 and a beta-hydroxymethyl substituent at C-8.

This compound is a natural product found in Claviceps fusiformis with data available.

This compound is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea. As it is derived from dimethylergoline, it is referred to as a clavine. This compound can be utilized as an intermediate in the manufacture of some ergoloid medicines. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918, L1928)

This compound is a natural product found in Claviceps fusiformis with data available.

This compound is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea. As it is derived from dimethylergoline, it is referred to as a clavine. This compound can be utilized as an intermediate in the manufacture of some ergoloid medicines. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918, L1928)

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-MEBBXXQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-85-7, 1413-67-8 |

Source

|

| Record name | Lysergol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001413678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR684Z1AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Lysergol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol, a naturally occurring ergoline alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities and its role as a key precursor in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in two major biological kingdoms: fungi and plants.

Fungal Sources

The principal fungal producers of this compound and other ergot alkaloids belong to the family Clavicipitaceae, with the genus Claviceps being the most prominent. These fungi are often found as pathogens on grasses and cereals.

-

Claviceps purpurea : Commonly known as ergot fungus, C. purpurea infects the flowers of rye and other cereals, forming dark sclerotia (ergots) that contain a complex mixture of ergot alkaloids, including this compound as a minor constituent.[1][2] The total alkaloid content in C. purpurea sclerotia can be as high as 2% of their dry mass.[2]

-

Other Claviceps Species : Various other species within the Claviceps genus are also known to produce a range of ergot alkaloids, and the specific alkaloid profile, including the presence and concentration of this compound, can vary between species and even strains.

Plant Sources

Several species within the Convolvulaceae family, commonly known as the morning glory family, are recognized as significant natural sources of this compound. The alkaloids are typically concentrated in the seeds of these plants.

-

Ipomoea muricata (syn. Calonyction muricatum) : The seeds of this plant, sometimes referred to as "Kaladana," are a particularly rich source of clavine alkaloids, with this compound being a major component.[3]

-

Argyreia nervosa (Hawaiian Baby Woodrose) : The seeds of this perennial climbing vine contain a variety of ergoline alkaloids, with this compound being a consistently identified constituent.[4][5][6] The total ergot alkaloid content in these seeds is reported to range from 0.3% to 1% by weight.[5]

-

Ipomoea violacea (Morning Glory) : The seeds of this species, along with other closely related morning glory varieties, contain this compound among other psychoactive ergoline alkaloids.[7][8] The total alkaloid content in I. violacea seeds has been reported to be around 0.06%.

-

Rivea corymbosa (Ololiuqui) : Historically used in traditional rituals, the seeds of this plant are a well-documented source of ergoline alkaloids, including this compound.[8][9] The total alkaloid content in R. corymbosa seeds is approximately 0.012%.

-

Ipomoea tricolor : This species of morning glory is another known source of various ergot alkaloids, and this compound has been identified in its seeds.[10]

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, geographical origin, and environmental conditions. The following table summarizes the available quantitative data for this compound in its primary natural sources.

| Natural Source | Plant/Fungal Part | This compound Concentration (% w/w) | Total Ergot Alkaloid Concentration (% w/w) | Reference(s) |

| Ipomoea muricata | Seeds | 0.23% | 0.49% (clavine alkaloids) | [3] |

| Argyreia nervosa | Seeds | Not explicitly quantified | 0.3% - 1.0% | [5] |

| Ipomoea violacea | Seeds | Not explicitly quantified | ~0.06% | [7] |

| Rivea corymbosa | Seeds | Not explicitly quantified | ~0.012% | |

| Claviceps purpurea | Sclerotia | Not explicitly quantified | up to 2.0% | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Protocol 1: General Extraction of Ergot Alkaloids from Plant Seeds

This protocol is a general method for the extraction of ergot alkaloids, including this compound, from the seeds of Convolvulaceae species.

Materials:

-

Ground seeds of the plant source (e.g., Argyreia nervosa, Ipomoea violacea)

-

Defatting solvent (e.g., petroleum ether, n-hexane)

-

Extraction solvent: Methanol or a mixture of Chloroform and Methanol

-

Ammonium hydroxide solution

-

Tartaric acid solution (1%)

-

Sodium bicarbonate

-

Dichloromethane or Chloroform for liquid-liquid extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting:

-

Weigh a desired amount of finely ground seeds.

-

Suspend the ground seeds in a sufficient volume of petroleum ether or n-hexane.

-

Stir the mixture for several hours or perform a Soxhlet extraction to remove lipids.

-

Filter the mixture and discard the solvent.

-

Air-dry the defatted seed material.

-

-

Alkaloid Extraction:

-

Suspend the defatted seed powder in methanol or a chloroform:methanol mixture.

-

Make the mixture alkaline by adding ammonium hydroxide solution to reach a pH of approximately 9.

-

Stir the mixture at room temperature for several hours or perform a Soxhlet extraction for a more exhaustive extraction.[1]

-

Filter the mixture and collect the filtrate.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a 1% tartaric acid solution.

-

Wash the acidic aqueous solution with dichloromethane or chloroform to remove non-alkaloidal impurities. Discard the organic layer.

-

Make the aqueous layer alkaline by adding sodium bicarbonate until the pH is approximately 9.

-

Extract the alkaloids from the alkaline aqueous solution with several portions of dichloromethane or chloroform.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter the dried extract.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

-

Further purification can be achieved using column chromatography on silica gel or alumina.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in a crude extract using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) at an alkaline pH. A typical mobile phase could be a mixture of acetonitrile and 0.1 M ammonium carbonate solution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the crude alkaloid extract in the mobile phase to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Inject the sample solution and record the peak area for the this compound peak.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound in the original plant material.

-

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)-Densitometry

This protocol describes a method for the qualitative and quantitative analysis of this compound using TLC combined with densitometric scanning.

Materials and Instrumentation:

-

TLC Plates: Silica gel 60 F254 pre-coated plates.

-

Developing Chamber: A standard glass chamber for TLC development.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) or other suitable solvent systems.

-

Applicator: A microsyringe or automated TLC spotter.

-

Visualization: UV lamp (254 nm and 366 nm) and a suitable spray reagent (e.g., Van Urk's reagent).

-

Densitometer: A TLC scanner capable of measuring absorbance or fluorescence.

Procedure:

-

Standard and Sample Application:

-

Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a solution of the crude alkaloid extract in methanol.

-

Apply known volumes of the standard and sample solutions as bands onto the TLC plate using a microsyringe or automated spotter.

-

-

Development:

-

Place the TLC plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent front to ascend to a predetermined height.

-

Remove the plate from the chamber and dry it in a fume hood.

-

-

Visualization and Quantification:

-

Visualize the spots under a UV lamp at 254 nm and 366 nm.

-

Optionally, spray the plate with Van Urk's reagent to visualize the ergot alkaloids as colored spots.

-

Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (typically around 280 nm).

-

Quantify the amount of this compound in the sample by comparing the peak area of the sample spot to the peak areas of the standard spots.

-

Biosynthetic Pathway of this compound

This compound belongs to the clavine class of ergot alkaloids. Its biosynthesis originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[4][11][12] The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic ergoline ring system. The key steps leading to the formation of clavine alkaloids are outlined below.

References

- 1. hielscher.com [hielscher.com]

- 2. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. maps.org [maps.org]

- 9. herbspedia.org [herbspedia.org]

- 10. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Alkaloid from the Ergot Fungus: A Technical Guide to the Discovery and History of Lysergol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of Lysergol, an ergoline alkaloid with a rich past and growing interest in its pharmacological potential. From its origins in the ergot fungus to its isolation and synthesis in the 20th century, this document provides a comprehensive overview for researchers and drug development professionals.

A Historical Overview: From Fungal Infestation to Purified Compound

This compound's story begins not in a laboratory, but in fields of rye infected with the fungus Claviceps purpurea.[1] For centuries, the consumption of this contaminated grain led to outbreaks of ergotism, a disease characterized by both convulsive and gangrenous symptoms.[2][3] Unbeknownst to medieval populations, they were inadvertently consuming a cocktail of potent alkaloids, including the precursors to this compound.[1]

The scientific investigation into ergot alkaloids began in the early 20th century. In 1906, ergotoxine, a mixture of several ergot alkaloids, was first isolated.[3] This was followed by the isolation of the first chemically pure ergot alkaloid, ergotamine, by Arthur Stoll at Sandoz in 1918.[3][4] These discoveries paved the way for a deeper understanding of the chemical constituents of ergot.

A significant breakthrough came in 1934 when Jacobs and Craig identified the common chemical backbone shared by all ergot alkaloids: lysergic acid.[3] this compound, which is structurally the alcohol corresponding to lysergic acid, was subsequently identified as a minor constituent in various species of fungi (primarily within the Claviceps genus) and in the seeds of several plants from the Convolvulaceae family, such as Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea.[2][5] The 20th century marked the transition from accidental ingestion to the deliberate isolation, purification, and scientific exploration of this compound's properties.[1]

Chemical Properties and Synthesis

This compound is an alkaloid of the ergoline family.[2] Its chemical structure is characterized by a tetracyclic ergoline ring system with a methyl group at position N-6 and a hydroxymethyl group at C-8.[2]

Chemical Structure of this compound

-

Molecular Formula: C₁₆H₁₈N₂O[2]

-

Molar Mass: 254.33 g/mol [5]

-

IUPAC Name: [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[2]

The total synthesis of lysergic acid, and by extension this compound, has been a significant challenge in organic chemistry. A landmark total synthesis of lysergic acid was achieved by R.B. Woodward's group in 1956.[6][7] Since then, various synthetic strategies have been developed, including methods involving palladium-catalyzed domino cyclization of amino allenes.[6][8] More recent synthetic approaches have focused on creating scalable and expedient routes to produce all four stereoisomers of this compound and isothis compound for pharmacological evaluation.[9][10][11]

Pharmacological Profile

This compound's pharmacological effects are primarily mediated through its interaction with serotonin (5-HT) and dopamine receptors.[2][12] Unlike its more famous relative, lysergic acid diethylamide (LSD), this compound is not hallucinogenic in humans at typical doses.[5]

Receptor Binding and Functional Activity

This compound exhibits a complex and variable profile of partial agonism or antagonism at adrenergic, dopaminergic, and serotonergic receptors.[2] It has a notable affinity for several serotonin receptor subtypes.

| Receptor Subtype | Agonist/Antagonist Activity | EC₅₀ (nM) | Reference |

| 5-HT₁A | Agonist | 73 | [13] |

| 5-HT₂A | Agonist | 1.6 | [13] |

| 5-HT₂C | Agonist | 6.6 | [13] |

| α₁-adrenoceptors | Antagonist | - | [13] |

Signaling Pathways

The interaction of this compound with 5-HT₂A receptors is a key aspect of its pharmacological activity.[12] This interaction initiates a cascade of intracellular signaling events.

Experimental Protocols

Isolation of this compound from Ipomoea muricata Seeds

This protocol describes a general method for the isolation of this compound from plant material.[14]

Methodology:

-

Preparation of Plant Material: 100g of Ipomoea muricata seeds are dried, powdered, and then defatted using a suitable solvent like petroleum ether.[14]

-

Extraction: The defatted seed powder is extracted with methanol under reflux for approximately 2 hours.[14]

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel.

-

Elution and Fraction Collection: The column is eluted with a suitable solvent gradient, and fractions are collected.

-

Analysis and Pooling: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The this compound-rich fractions are then pooled.

-

Recrystallization: The pooled fractions are concentrated, and the resulting solid mass is recrystallized from methanol to obtain purified this compound.[14]

Synthesis of this compound via Reduction of Lysergic Acid

This protocol outlines a general procedure for the synthesis of this compound by the reduction of lysergic acid.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and under a nitrogen atmosphere, lysergic acid is suspended in a suitable anhydrous solvent such as tetrahydrofuran (THF).[15]

-

Reduction: The suspension is cooled to 0-10°C, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.[15]

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to reflux temperature and stirred for an extended period (e.g., 24 hours). The progress of the reaction is monitored by TLC.[15]

-

Quenching: Once the reaction is complete, the mixture is cooled again to 0-10°C, and the excess reducing agent is carefully quenched by the dropwise addition of water or an appropriate aqueous solution.

-

Workup: The resulting mixture is filtered, and the filter cake is washed with the reaction solvent. The combined organic phases are then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Modern Research and Future Directions

This compound continues to be a subject of scientific interest. It serves as a valuable intermediate in the synthesis of various ergoloid medicines, such as nicergoline, which is used to treat senile dementia and other vascular disorders.[1][5] Research is also exploring its potential antibacterial and antifungal properties.[16] Furthermore, studies have investigated its ability to enhance the activity of certain antibiotics.[13] The non-hallucinogenic nature of this compound, coupled with its activity at serotonin receptors, makes it an intriguing scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric conditions.

References

- 1. Unravelling the Mysteries of this compound – Where History And Science Converge [biochain.in]

- 2. This compound | C16H18N2O | CID 14987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lysergic acid [medbox.iiab.me]

- 8. connectsci.au [connectsci.au]

- 9. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid | CoLab [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm [biochain.in]

- 13. caymanchem.com [caymanchem.com]

- 14. An Intensive Approach Towards The Isolation Of this compound And Study [biochain.in]

- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. This compound: activities, applications and toxicity_Chemicalbook [chemicalbook.com]

The Lysergol Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, a clavine alkaloid and a key precursor in the semi-synthesis of various pharmaceuticals, is a secondary metabolite produced by several fungal species, most notably within the genus Claviceps. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at improving yields and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in fungi, detailing the enzymatic steps, the genetic framework, and the regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic and regulatory networks.

Introduction to Ergot Alkaloids and this compound

Ergot alkaloids are a diverse class of indole alkaloids produced by various fungi, particularly species of Claviceps, Aspergillus, Penicillium, and Epichloë.[1] These compounds are characterized by a tetracyclic ergoline ring system and exhibit a wide range of biological activities, primarily due to their structural similarity to neurotransmitters like serotonin, dopamine, and adrenaline.[2] Based on their chemical structure, ergot alkaloids are broadly categorized into clavine alkaloids, lysergic acid amides, and ergopeptines.[3][4]

This compound is a prominent clavine alkaloid, distinguished by a hydroxymethyl group at the C-8 position of the ergoline ring.[5] It serves as a significant intermediate in the production of more complex ergot alkaloids and is a valuable starting material for the semi-synthetic production of pharmaceuticals.[6][7] The biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway, originating from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[3][1]

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound from L-tryptophan and DMAPP involves a series of enzymatic reactions catalyzed by proteins encoded by the eas (ergot alkaloid synthesis) gene cluster.[8][9] The pathway can be broadly divided into the formation of the ergoline ring and the subsequent modifications leading to this compound.

Formation of the Ergoline Ring System

The initial steps of the pathway, common to all ergot alkaloids, establish the characteristic tetracyclic ergoline scaffold.[3][4]

-

Prenylation of L-tryptophan: The pathway is initiated by the enzyme 4-dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. This enzyme catalyzes the prenylation of L-tryptophan at the C-4 position of the indole ring, using DMAPP as the prenyl donor, to form 4-dimethylallyl-L-tryptophan (DMAT).[3][4]

-

N-methylation and C-ring formation: The subsequent steps involve the N-methylation of DMAT by the EasF methyltransferase, followed by a series of oxidative reactions and cyclizations to form the C-ring of the ergoline system. These reactions are catalyzed by the FAD-dependent oxidoreductase EasE and the catalase EasC, leading to the formation of chanoclavine-I.[3]

-

Formation of Chanoclavine-I Aldehyde: Chanoclavine-I is then converted to chanoclavine-I aldehyde by the action of the short-chain dehydrogenase/reductase EasD. This intermediate represents a critical branch point in the ergot alkaloid pathway.[4]

-

Formation of Agroclavine: In the branch leading to lysergic acid and its derivatives, chanoclavine-I aldehyde is converted to agroclavine. This step is catalyzed by the enzyme EasA, which acts as an isomerase.[9]

Conversion of Agroclavine to Lysergic Acid and this compound

The later stages of the pathway involve a series of oxidations and isomerizations to yield lysergic acid, the immediate precursor to many ergot alkaloids. This compound is formed through the reduction of a lysergic acid intermediate.

-

Oxidation of Agroclavine to Elymoclavine: Agroclavine undergoes a two-electron oxidation to form elymoclavine. This reaction is catalyzed by a cytochrome P450 monooxygenase.[3]

-

Further Oxidation to Paspalic Acid: Elymoclavine is then subjected to a four-electron oxidation to produce paspalic acid, a reaction also believed to be catalyzed by cytochrome P450 monooxygenases.[3]

-

Formation of D-Lysergic Acid: Paspalic acid is subsequently converted to D-lysergic acid.

-

The Role of CloA: The gene cloA, encoding a clavine oxidase, is crucial for the oxidation of elymoclavine to lysergic acid.[8][9] Studies have shown that CloA is a key enzyme in this multi-step oxidation process.[6][7]

While the direct enzymatic reduction of a lysergic acid intermediate to this compound within the fungal cell is a proposed route, this compound can also be considered a side product or a shunt product from the main pathway leading to more complex ergot alkaloids. The precise enzymatic machinery dedicated to this compound formation is an area of ongoing research.

Genetic Organization and Regulation

The genes responsible for ergot alkaloid biosynthesis, the eas genes, are typically found clustered together in the genomes of producing fungi.[8][9][10] This clustering facilitates the co-regulation of the pathway. The composition of the eas gene cluster can vary between different fungal species, leading to the production of different classes of ergot alkaloids.[10] For instance, fungi that produce lysergic acid-derived alkaloids possess the cloA gene within their eas cluster.[8][9]

Regulation of the eas cluster is complex and can be influenced by various factors, including nutrient availability and developmental stage of the fungus.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of ergot alkaloid production is essential for optimizing fermentation processes and for metabolic engineering studies. The following table summarizes representative data on the production of lysergic acid derivatives, including compounds closely related to this compound, in different fungal strains and culture conditions.

| Fungal Strain | Compound | Production Titer (mg/L) | Culture Conditions | Reference |

| Metarhizium brunneum | Lysergic acid α-hydroxyethylamide (LAH) | Varies significantly | Sucrose-yeast extract agar | [11] |

| Claviceps purpurea | Ergonovine | ~2-3% of total ergot alkaloids | In sclerotia | [12] |

| Engineered Aspergillus fumigatus | Lysergic acid | Not specified | Heterologous expression of easA and cloA | [9] |

| Engineered Saccharomyces cerevisiae | Lysergic acid | Increased 15-fold with engineered CloA | Heterologous expression of CloA | [6] |

Experimental Protocols

Gene Knockout and Complementation in Aspergillus fumigatus

This protocol describes a general workflow for gene knockout and complementation, a crucial technique for elucidating gene function in the this compound biosynthesis pathway.

Objective: To inactivate a target eas gene and subsequently restore its function to confirm its role in the pathway.

Materials:

-

Aspergillus fumigatus wild-type and recipient strains

-

Plasmids for gene replacement and complementation

-

Protoplasting solution (e.g., Glucanex)

-

Polyethylene glycol (PEG) solution

-

Selective growth media

-

PCR reagents

-

DNA sequencing services

-

HPLC or LC-MS for metabolite analysis

Procedure:

-

Construct Generation:

-

Knockout Cassette: Amplify the 5' and 3' flanking regions of the target gene by PCR. Clone these fragments on either side of a selectable marker gene (e.g., hygromycin resistance) in a suitable vector.

-

Complementation Plasmid: Amplify the full-length wild-type gene with its native promoter and terminator. Clone this fragment into a vector containing a different selectable marker (e.g., phleomycin resistance).

-

-

Fungal Transformation:

-

Prepare protoplasts from the recipient A. fumigatus strain by enzymatic digestion of the fungal cell wall.

-

Transform the protoplasts with the knockout cassette using PEG-mediated transformation.

-

Plate the transformed protoplasts on selective media containing the appropriate antibiotic.

-

-

Screening of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the correct integration of the knockout cassette by PCR and Southern blot analysis.

-

-

Complementation:

-

Transform the confirmed knockout mutant with the complementation plasmid.

-

Select for transformants on media containing both antibiotics.

-

-

Metabolite Analysis:

-

Cultivate the wild-type, knockout mutant, and complemented strains under conditions permissive for ergot alkaloid production.

-

Extract the secondary metabolites from the fungal mycelia and culture broth.

-

Analyze the extracts by HPLC or LC-MS to compare the ergot alkaloid profiles of the different strains.

-

Heterologous Expression of eas Genes in Saccharomyces cerevisiae

Objective: To express one or more eas genes in a host organism that does not naturally produce ergot alkaloids to characterize enzyme function.

Materials:

-

Saccharomyces cerevisiae expression strain

-

Yeast expression vectors (e.g., with GAL1 promoter)

-

cDNA of the eas gene(s) of interest

-

Yeast transformation reagents (e.g., lithium acetate)

-

Selective yeast growth media (e.g., SC-Ura)

-

Substrate for the enzyme assay (e.g., agroclavine)

-

HPLC or LC-MS for product analysis

Procedure:

-

Cloning:

-

Amplify the coding sequence of the eas gene(s) from fungal cDNA.

-

Clone the gene(s) into a yeast expression vector under the control of an inducible promoter.

-

-

Yeast Transformation:

-

Transform the expression vector into the S. cerevisiae host strain using the lithium acetate method.

-

Select for transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger culture and grow to mid-log phase.

-

Induce protein expression by adding the appropriate inducer (e.g., galactose for the GAL1 promoter).

-

-

Enzyme Assay:

-

Harvest the yeast cells and prepare a cell-free extract or use whole cells.

-

Incubate the cell extract or whole cells with the substrate of the enzyme being studied.

-

Stop the reaction after a defined time period.

-

-

Product Analysis:

-

Extract the products from the reaction mixture.

-

Analyze the extracts by HPLC or LC-MS to identify and quantify the enzymatic product.

-

Visualizations of the Biosynthetic Pathway and Experimental Workflows

This compound Biosynthesis Pathway

Caption: The core biosynthetic pathway of this compound in fungi.

Gene Knockout Experimental Workflow

Caption: Workflow for gene knockout and complementation experiments.

Conclusion

The biosynthesis of this compound in fungi is a complex, multi-step process orchestrated by a dedicated cluster of genes. A thorough understanding of this pathway, from the initial precursors to the final enzymatic modifications, is paramount for the biotechnological production of this valuable alkaloid. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore and manipulate the ergot alkaloid biosynthetic machinery for applications in medicine and industry. Further research into the specific regulatory networks and the precise mechanisms of the later-stage enzymes will undoubtedly open new avenues for the targeted production of this compound and other medically important ergot alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. US10370689B2 - Production of lysergic acid by genetic modification of a fungus - Google Patents [patents.google.com]

- 9. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Derivation of the multiply‐branched ergot alkaloid pathway of fungi - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Lysergol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, an ergoline alkaloid found in various species of fungi and plants, has garnered scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a focus on its interactions with key neurotransmitter receptor systems. This guide summarizes available quantitative data on its receptor binding affinities and functional activities, outlines detailed experimental methodologies for the assessment of these parameters, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with notable affinity for various serotonin (5-HT) receptor subtypes. While its interaction with dopamine and adrenergic receptors is acknowledged, specific quantitative binding data for these families are less prevalent in publicly accessible literature. The available data for serotonin receptors are summarized below.

Table 1: Receptor Binding Affinities (Ki) of (+)-Lysergol at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference |

| 5-HT1A | 73 | [3H]8-OH-DPAT | CHO-K1 cells | |

| 5-HT2A | 1.6 | [3H]Ketanserin | CHO-K1 cells | |

| 5-HT2B | High Affinity | [3H]LSD | - | |

| 5-HT2C | 6.6 | [3H]Mesulergine | CHO-K1 cells |

Note: "High Affinity" for 5-HT2B indicates that while specific Ki values were not provided in the cited source, the compound demonstrated significant binding.

Functional Activity

This compound demonstrates agonist activity at several serotonin receptors. Its functional profile suggests a degree of selectivity, with potent activation of certain receptor subtypes.

Table 2: Functional Activity (EC50) of (+)-Lysergol at Human Serotonin Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Cellular Response Measured | Reference |

| 5-HT1A | 73 | FLIPR | Calcium Mobilization | |

| 5-HT2A | 1.6 | FLIPR | Calcium Mobilization | |

| 5-HT2C | 6.6 | FLIPR | Calcium Mobilization |

Signaling Pathways

This compound's effects are mediated through the activation of specific G-protein coupled receptor (GPCR) signaling cascades. The primary pathways engaged by the serotonin receptors targeted by this compound are the Gi/o and Gq/11 pathways.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is not extensively detailed in the literature, some studies have highlighted its potential as a "bioenhancer". Research suggests that this compound can inhibit the function of metabolic enzymes and the Breast Cancer Resistance Protein (BCRP), an efflux transporter. This inhibition can lead to increased bioavailability of co-administered drugs.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the human receptor of interest (e.g., 5-HT1A).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: this compound, dissolved and serially diluted in an appropriate vehicle.

-

Non-specific Ligand: A high concentration of a non-labeled ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Vials.

Procedure:

-

Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine:

-

50 µL of cell membrane suspension.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either this compound dilution, assay buffer (for total binding), or the non-specific ligand (for non-specific binding).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for EC50 Determination)

This protocol describes a method to measure the effect of this compound on adenylyl cyclase activity, which is relevant for Gi/o-coupled receptors like 5-HT1A.

Materials:

-

Cells: A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

-

Test Compound: this compound, dissolved and serially diluted.

-

Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.

-

cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer for 30 minutes at 37°C to prevent cAMP degradation.

-

Stimulation:

-

For agonist mode (for Gs-coupled receptors): Add serial dilutions of this compound and incubate for 30 minutes at 37°C.

-

For antagonist mode (for Gi-coupled receptors): Add serial dilutions of this compound, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of this compound concentration.

-

For agonist activity, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

For antagonist activity at Gi-coupled receptors, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

-

Conclusion

This compound presents a complex pharmacological profile characterized by potent interactions with the serotonin system, particularly as an agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its potential to modulate dopamine and adrenergic receptors, along with its pharmacokinetic properties as a bioenhancer, warrants further investigation. The data and protocols presented in this guide offer a foundational framework for future research into the therapeutic potential and mechanisms of action of this intriguing ergoline alkaloid. Further studies are required to fully elucidate its binding and functional activity at a broader range of CNS targets and to understand its complete pharmacokinetic and pharmacodynamic profile in vivo.

Lysergol at Serotonin Receptors: A Technical Guide to its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of Lysergol, an ergoline alkaloid, at various serotonin (5-HT) receptor subtypes. It synthesizes quantitative binding and functional data, outlines associated signaling pathways, and details the experimental protocols used for its characterization.

Serotonin Receptor Binding Profile

This compound and its stereoisomers exhibit a distinct binding profile across multiple serotonin receptor subtypes. The affinity, measured as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. All four stereoisomers of this compound demonstrate excellent affinity for the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C receptors, with the exception of (-)-isothis compound.[1] Notably, the (+)-isomers generally show significantly higher affinity for all tested receptor subtypes compared to their (−)-isomer counterparts.[2] this compound is also among the few agents that bind to 5-HT₁ₑ receptors with a Kᵢ value under 100 nM.[3]

The following table summarizes the available quantitative binding data for this compound isomers.

| Receptor Subtype | Ligand | Kᵢ (nM) |

| 5-HT₁ₐ | (+)-Lysergol | 2.0 |

| 5-HT₁ₐ | (-)-Lysergol | 250 |

| 5-HT₁ₐ | (+)-Isothis compound | 1.3 |

| 5-HT₂ₐ | (+)-Lysergol | 10 |

| 5-HT₂ₐ | (+)-Isothis compound | 2.0 |

| 5-HT₂B | (+)-Lysergol | 1.3 μM |

| 5-HT₂B | (+)-Isothis compound | 1.0 μM |

| 5-HT₂C | (-)-Lysergol | 1.3 μM |

Data compiled from reference[1]. Note: Some values were converted from reported molar concentrations.

Functional Activity at Serotonin Receptors

The functional activity of this compound varies depending on the specific isomer and receptor subtype, ranging from partial agonism to antagonism. Functional assays measure the biological response following receptor binding, typically quantified by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a reference agonist.

Studies show that (+)-isomers of this compound derivatives act as partial agonists at 5-HT₁ₐ and 5-HT₂C receptors.[2] Conversely, at 5-HT₂ₐ and 5-HT₂B receptors, these (+)-isomers, despite having high affinity, demonstrate a lack of agonism, suggesting they may act as antagonists at these sites.[1][2] Specifically, (-)-lysergol was identified as a selective agonist for the 5-HT₂C receptor.[1]

The following table summarizes the available quantitative functional activity data.

| Receptor Subtype | Ligand | Activity | EC₅₀ (nM) | Eₘₐₓ (% of Control) |

| 5-HT₁ₐ | (+)-Lysergol | Partial Agonist | 1.1 | 79% |

| 5-HT₁ₐ | (-)-Lysergol | Partial Agonist | 2.3 μM | 74% |

| 5-HT₁ₐ | (+)-Isothis compound | Partial Agonist | 2.0 | 72% |

| 5-HT₂ₐ | (+)-Lysergol | Agonist | 1.5 μM | 43% |

| 5-HT₂ₐ | (+)-Isothis compound | No Agonism | - | - |

| 5-HT₂B | (+)-Lysergol | No Agonism | - | - |

| 5-HT₂C | (+)-Lysergol | Partial Agonist | 15 | 83% |

| 5-HT₂C | (-)-Lysergol | Selective Agonist | 1.1 μM | 73% |

| 5-HT₂C | (+)-Isothis compound | Partial Agonist | 2.0 | 83% |

Data compiled from reference[1].

Signaling Pathways

Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[2] The specific pathway depends on the G protein subtype to which the receptor couples.

5-HT₁ Receptor Family (Gᵢ/Gₒ-Coupled)

The 5-HT₁ receptor class, including 5-HT₁ₐ, preferentially couples to Gᵢ/Gₒ proteins.[4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is central to the anxiolytic and antidepressant effects associated with 5-HT₁ₐ receptor agonism.[4]

Caption: Canonical Gᵢ/Gₒ-coupled signaling pathway for the 5-HT₁ₐ receptor.

5-HT₂ Receptor Family (Gᵩ/₁₁-Coupled)

The 5-HT₂ receptor family, including 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C, primarily couples to Gᵩ/₁₁ proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular effects.[7] The hallucinogenic properties of many serotonergic compounds are linked to agonist activity at the 5-HT₂ₐ receptor.[8][9]

In addition to the canonical Gᵩ pathway, 5-HT₂ₐ receptors can signal through β-arrestin pathways, a mechanism known as biased agonism, which can lead to different physiological outcomes.[2][7][10]

Caption: Canonical Gᵩ/₁₁-coupled signaling pathway for the 5-HT₂ₐ receptor.

Experimental Protocols & Workflows

The characterization of this compound's activity at serotonin receptors relies on standardized in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays to measure receptor activation or inhibition.

Radioligand Binding Assay

This technique quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[11] The output is typically an IC₅₀ value, which is then converted to a Kᵢ value.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology: Radioligand Binding Assay

-

Membrane Preparation: Cells or tissues expressing the serotonin receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended, and protein concentration is determined.[12][13]

-

Assay Incubation: The assay is performed in a 96-well plate with a final volume typically around 200-250 µL.[12][13]

-

To each well, add the membrane preparation (e.g., 5-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]5-CT) near its K₋ value, and the competing test compound (this compound) in serial dilutions.[12][13]

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled competitor, like 10 µM serotonin).[12]

-

-

Equilibration: Plates are incubated with gentle agitation (e.g., for 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.[12]

-

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[13]

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity is then quantified using a scintillation counter.[13]

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted using non-linear regression to a one-site competition model to determine the IC₅₀ value. The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[13]

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation for Gᵢ- or Gₛ-coupled receptors. For Gᵢ-coupled receptors like 5-HT₁ₐ, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP production. The assay measures these changes in intracellular cAMP levels.[14]

Caption: General workflow for a Gᵢ-coupled cAMP accumulation assay.

Detailed Methodology: cAMP Accumulation Assay (HTRF Format)

-

Cell Preparation: Seed cells stably expressing the Gᵢ-coupled receptor (e.g., CHO-5-HT₁ₐ) into 96-well plates and culture overnight.[5][12]

-

Compound Preparation: Prepare serial dilutions of the test agonist (this compound) and a reference agonist in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[5][15]

-

Stimulation: Remove the cell culture medium. Add a solution containing an adenylyl cyclase activator (like forskolin) to all wells (except the negative control) to induce cAMP production. Immediately add the diluted test compounds to the wells.[12]

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow the agonist to inhibit cAMP accumulation.[12]

-

Lysis and Detection: Add the cell lysis buffer provided in the detection kit (e.g., HTRF), followed by the detection reagents. In a competitive immunoassay format, these reagents typically include a cAMP antibody conjugated to an acceptor fluorophore and a labeled cAMP analog conjugated to a donor fluorophore.[12]

-

Analysis: After another incubation period, read the plate on a compatible microplate reader. The amount of signal generated is inversely proportional to the amount of intracellular cAMP produced. Plot the signal versus the log of the agonist concentration and fit the data with a sigmoidal dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.[5]

References

- 1. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. acnp.org [acnp.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysergol is an ergot alkaloid of the ergoline family with a range of pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted primary metabolic pathways of this compound in vivo, based on established principles of xenobiotic biotransformation and data from structurally related ergot alkaloids. While direct in vivo metabolic studies on this compound are not extensively available in public literature, this guide extrapolates likely metabolic routes, details the experimental protocols required for their investigation, and presents the information in a format amenable to researchers in drug development.

Predicted Primary Metabolic Pathways of this compound

The metabolism of xenobiotics, including alkaloids like this compound, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes primarily occur in the liver and are designed to increase the polarity of the compound, facilitating its excretion from the body.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the primary anticipated Phase I pathways are oxidation and N-dealkylation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] Based on the metabolism of the structurally similar ergot alkaloid, lysergic acid diethylamide (LSD), specific CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 are likely involved.[7][8]

-

Hydroxylation: This is a common oxidative reaction where a hydroxyl group (-OH) is added to the molecule. For this compound, aromatic hydroxylation on the indole ring or aliphatic hydroxylation on the ergoline ring system are plausible routes. These reactions create more polar metabolites that can be readily conjugated in Phase II.

-

N-Dealkylation: The N-methyl group at position 6 of the ergoline structure is a likely site for enzymatic removal, a process known as N-demethylation.[9] This would result in the formation of nor-Lysergol. This pathway is a known metabolic route for other N-methylated ergot alkaloids.[7][8]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion.[1][10] The primary enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11][12][13][14]

-

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like hydroxyl (-OH) groups.[11][12][13][14] The hydroxylated metabolites of this compound formed during Phase I would be primary substrates for UGT enzymes. The native hydroxyl group on the C8-methanol substituent of this compound could also potentially undergo direct glucuronidation.

-

Sulfation: This pathway involves the conjugation of a sulfonate group to a hydroxyl or amine group. While generally less common than glucuronidation for compounds of this nature, it remains a possible metabolic route for this compound and its hydroxylated metabolites.

The following diagram illustrates the predicted primary metabolic pathways of this compound in vivo.

Quantitative Data Summary

| Analyte | Hypothetical Mean Plasma Concentration (ng/mL) at Tmax | Hypothetical Mean Urinary Excretion (% of Dose) | Analytical Method |

| This compound (Parent) | 50 | < 5 | LC-MS/MS |

| Hydroxylated this compound | 15 | 5-10 | LC-MS/MS |

| nor-Lysergol | 10 | 2-5 | LC-MS/MS |

| This compound-Glucuronide | 150 | 30-40 | LC-MS/MS |

| Hydroxylated this compound-Glucuronide | 200 | 40-50 | LC-MS/MS |

| This compound-Sulfate | 25 | 5-10 | LC-MS/MS |

Experimental Protocols

The investigation of this compound's in vivo metabolism would follow standard procedures in preclinical drug development. A general workflow is outlined below.

Animal Models and Dosing

-

Species Selection: Standard preclinical animal models such as Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs are commonly used. The choice of species should ideally be based on preliminary in vitro metabolism studies (e.g., using liver microsomes) to identify the species with a metabolic profile most similar to humans.

-

Dosing: A single oral or intravenous dose of this compound is administered. The dose level should be selected based on prior toxicological and pharmacological data. For metabolite identification studies, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) can be invaluable for tracking all drug-related material.

Biological Sample Collection and Preparation

-

Sample Collection: Blood samples are collected at various time points post-dose to characterize the pharmacokinetic profile of the parent drug and its metabolites. Urine and feces are typically collected over a 24- or 48-hour period to determine the routes and extent of excretion.

-

Sample Preparation:

-

Plasma: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is used to remove proteins and other interfering substances.

-

Urine: Samples are often diluted and can be treated with β-glucuronidase and/or sulfatase to hydrolyze conjugated metabolites back to their Phase I forms for identification purposes.

-

The extracted samples are then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrumentation.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate this compound and its metabolites based on their polarity. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid, is a common setup.

-

Mass Spectrometry:

-

Metabolite Identification: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used to obtain accurate mass measurements of the parent drug and its metabolites. This allows for the determination of elemental compositions. Tandem MS (MS/MS) experiments are then performed to fragment the ions and elucidate their structures.

-

Quantification: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high sensitivity and selectivity in quantifying the parent drug and known metabolites. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

-

Conclusion

While direct experimental data on the in vivo metabolism of this compound is limited, a robust understanding of drug metabolism principles allows for the prediction of its primary biotransformation pathways. It is anticipated that this compound undergoes Phase I metabolism, primarily through hydroxylation and N-demethylation via CYP450 enzymes, followed by extensive Phase II conjugation, particularly glucuronidation. The experimental protocols outlined in this guide provide a clear framework for conducting the necessary preclinical studies to confirm these predicted pathways and to quantify the resulting metabolites. Such studies are an essential component of the comprehensive preclinical data package required for the further development of this compound as a potential therapeutic agent.

References

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xenotech.com [xenotech.com]

- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. mdpi.com [mdpi.com]

- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 7. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liver microphysiological platforms for drug metabolism applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. emt.oregonstate.edu [emt.oregonstate.edu]

An In-depth Technical Guide on the Known Biological Activities of Lysergol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, a naturally occurring ergoline alkaloid, has garnered scientific interest due to its diverse biological activities. This document provides a comprehensive technical overview of the known biological properties of this compound, with a focus on its interactions with various receptor systems and its other notable biological effects. Quantitative data from published studies are summarized, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development who are exploring the therapeutic potential of this compound and its derivatives.

Receptor Pharmacology

This compound exhibits a complex pharmacological profile, interacting with various subtypes of serotonin (5-HT) and dopamine (D) receptors. Its activity is often characterized by partial agonism or antagonism, depending on the receptor subtype and the experimental system.

Serotonin (5-HT) Receptor Interactions

This compound has been shown to bind to multiple 5-HT receptor subtypes. The following table summarizes the available quantitative data on its functional activity at human 5-HT receptors.

Table 1: Functional Activity of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT1A | FLIPR Assay | EC50 | 73 | [1] |

| 5-HT2A | FLIPR Assay | EC50 | 1.6 | [1] |

| 5-HT2C | FLIPR Assay | EC50 | 6.6 | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

It is noteworthy that the (+)-isomers of this compound derivatives generally show stronger binding to 5-HT1A and 5-HT2C receptors compared to their (−)-isomer counterparts.[2] Interestingly, while demonstrating binding, some studies suggest a lack of functional activity at 5-HT2A and 5-HT2B receptors for certain this compound derivatives, which are associated with hallucinogenic and cardiovascular effects, respectively.[2] Some O-acylated derivatives of this compound have been reported to act as partial agonists and antagonists at 5-HT2A and 5-HT2C receptors.[3]

Dopamine (D) Receptor Interactions

Adrenergic Receptor Interactions

Derivatives of this compound have been shown to act as antagonists at α1-adrenergic receptors.[3] This antagonism has been observed in vascular tissues, where these compounds can inhibit the contractile effects of adrenergic agonists.[6]

Other Biological Activities

Beyond its receptor-mediated activities, this compound has demonstrated other significant biological effects.

Antimicrobial Activity

This compound itself does not exhibit direct antibacterial activity but acts as a bioenhancer, significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like nalidixic acid and tetracycline against resistant strains of Escherichia coli.[7] This synergistic effect is attributed to the inhibition of ATP-dependent efflux pumps in the bacteria.[7]

Antioxidant Properties

This compound has been reported to possess antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress.[7] However, specific quantitative data from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) for this compound were not found in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well microplates

-

Filter harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

For determining total binding, add only the assay buffer and radioligand.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Flux Assay

This protocol describes a general procedure for a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration, often used to assess the activity of Gq-coupled GPCRs.

Objective: To determine the potency (EC50) of this compound in activating a Gq-coupled receptor by measuring the resulting increase in intracellular calcium.

Materials:

-

Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

-

Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound or other test compounds

-

Black-walled, clear-bottom 96- or 384-well microplates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the cells into the black-walled microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the growth medium from the cells and add the dye loading solution to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C) to allow the cells to take up the dye.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compound (this compound) in the assay buffer.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of the cells.

-